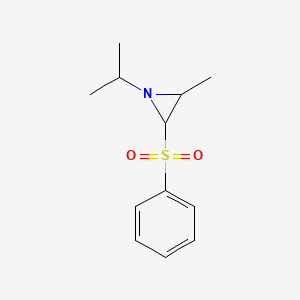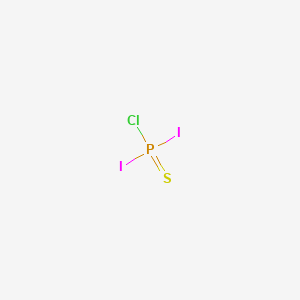![molecular formula C8H15NO4S B14510351 8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate CAS No. 63707-37-9](/img/structure/B14510351.png)
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate is a nitrogen-containing heterocyclic compound that combines the structural features of pyridine and thiazole. This compound is part of the thiazolopyridine family, which is known for its wide range of pharmacological activities, including antimicrobial, apoptotic, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of triethylammonium 3-cyano-5-ethoxy-4-(furan-2-yl)-6-propylcarbonyl-1,4-dihydropyridine-2-thiolate with 1,2-dibromoethane in dimethylformamide (DMF) to form the desired thiazolopyridine .
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening and optimization of reaction conditions to maximize yield and purity. The use of automated synthesis platforms and computational chemistry tools can aid in the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolopyridines .
Aplicaciones Científicas De Investigación
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: It has potential as an inhibitor of DNA gyrase and SARS-CoV-2 glycoprotein, indicating its use in antiviral and antibacterial therapies.
Industry: The compound is valuable as a functional organic material in various industrial applications
Mecanismo De Acción
The mechanism of action of 8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one involves its interaction with molecular targets such as DNA gyrase and viral glycoproteins. The compound inhibits the activity of these targets, thereby exerting its antimicrobial and antiviral effects. The exact pathways involved in these interactions are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole-pyridine structure but differ in their pharmacological activities and synthetic routes.
Thiazolopyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring and exhibit different biological activities.
Uniqueness
8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct pharmacological properties. Its ability to inhibit DNA gyrase and SARS-CoV-2 glycoprotein sets it apart from other similar compounds .
Propiedades
Número CAS |
63707-37-9 |
|---|---|
Fórmula molecular |
C8H15NO4S |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
8-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate |
InChI |
InChI=1S/C8H9NOS.3H2O/c1-6-2-3-7(10)9-4-5-11-8(6)9;;;/h2-3H,4-5H2,1H3;3*1H2 |
Clave InChI |
RFBLWEPUQWLAQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2N(CCS2)C(=O)C=C1.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)


